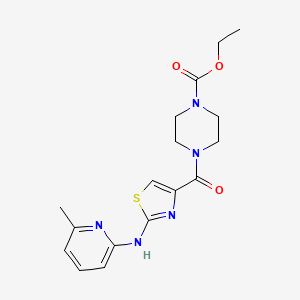

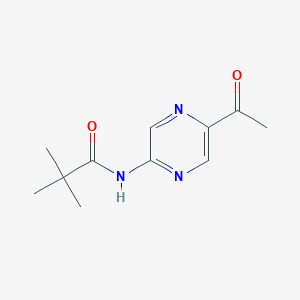

![molecular formula C13H17ClN2O2 B2523796 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1779125-38-0](/img/structure/B2523796.png)

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride, also known as SPI-HCl, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirooxindoles, which are known for their diverse biological activities. SPI-HCl has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Antitumor Activity

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride exhibits notable antitumor properties. Specifically, derivatives of this compound have been found to be effective c-Met/ALK dual inhibitors, showing significant tumor growth inhibition in gastric carcinoma models (Jingrong Li et al., 2013). Additionally, certain spiro[indoline-3,4'-piperidine]-2-one derivatives demonstrate potent antiproliferative activities against various cancer cell lines, including A549, BEL-7402, and HeLa cell lines, as evidenced by their effective inhibition in in vitro assays (Junjian Li et al., 2020).

Antidepressant Potential

Compounds with the spiro[indoline-3,4'-piperidine] structure have shown potential as antidepressants. A study on 1-arylspiro[indoline-3,4'-piperidine]s revealed their marked activity in preventing tetrabenazine-induced ptosis and potentiating 5-HTP-induced stereotypy, suggesting an atypical profile for antidepressant action compared to tricyclic antidepressants (H. Ong et al., 1983).

Pharmacological Research

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride and its derivatives are used in pharmacological research due to their diverse bioactivities. For example, spiro[indoline-3,4'-piperidine] derivatives have been synthesized and studied for potential activity as 5-HT3 receptor antagonists (B. A. Whelan et al., 1995). Such compounds offer insights into the development of new therapeutic agents targeting various receptors in the brain.

Chemical Synthesis and Structural Studies

The compound and its derivatives are also significant in chemical synthesis and structural studies. For example, the synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives provide valuable information about the spirooxindole ring systems, which are important in a variety of biologically active alkaloids (J. Sundar et al., 2011).

Quantum Studies and Corrosion Inhibition

Spiropyrimidinethiones derived from 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one have been investigated for their corrosion inhibition effects on mild steel, combining electrochemical and quantum studies (M. Yadav et al., 2015).

Propriétés

IUPAC Name |

5-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-17-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOHLDIBKHQMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

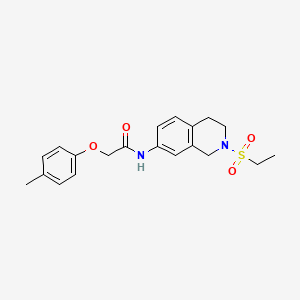

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)

![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2523718.png)

![N-(2-ethylhexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2523723.png)

![(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2523724.png)

![Ethyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2523725.png)

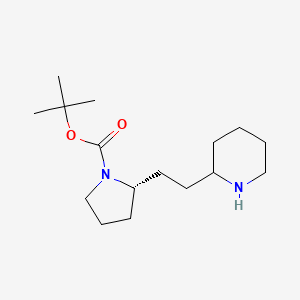

![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)

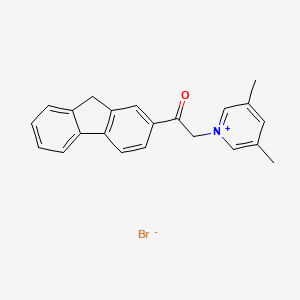

![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)